N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide

Pharmacology Target engagement Selectivity

Structurally unique isomer of the RIPK1 inhibitor flizasertib, featuring a 6-cyclopropylpyridin-3-ylmethyl substituent and 5-fluoro electron-withdrawing group, creating a distinct pharmacophore. Not available as a generic substitute; essential for affinity-based target identification (pulldown, photoaffinity labeling), negative control validation in necroptosis assays, and SAR-driven medicinal chemistry campaigns. Sourced directly from specialist chemical suppliers; contact us for availability and volume pricing.

Molecular Formula C15H14FN3O
Molecular Weight 271.295
CAS No. 2320375-97-9
Cat. No. B2600905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide
CAS2320375-97-9
Molecular FormulaC15H14FN3O
Molecular Weight271.295
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CN=C3)F
InChIInChI=1S/C15H14FN3O/c16-13-5-12(8-17-9-13)15(20)19-7-10-1-4-14(18-6-10)11-2-3-11/h1,4-6,8-9,11H,2-3,7H2,(H,19,20)
InChIKeyRUEJZVIBGBIOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide (CAS 2320375-97-9): Procurement-Relevant Chemical Identity and Profile


N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide is a synthetic small molecule (molecular formula C15H14FN3O, molecular weight 271.29 g/mol) that combines a 5-fluoropyridine-3-carboxamide core with a (6-cyclopropylpyridin-3-yl)methyl substituent . It is a structural isomer of the RIPK1 inhibitor flizasertib (CAS 2268739-68-8), sharing the same molecular formula but differing in scaffold topology [1]. The compound is commercially available from chemical suppliers as a research reagent, but no peer-reviewed pharmacological studies or clinical data have been identified in the public domain .

Why In-Class Pyridine Carboxamides Cannot Substitute for N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide Without Loss of Function


In the absence of disclosed biological activity data, the rationale against generic substitution rests on structural uniqueness. The compound’s 6-cyclopropylpyridin-3-ylmethyl group and the electron-withdrawing 5-fluoro substituent on the opposite pyridine ring create a distinct pharmacophore not replicated in simpler analogs such as N-cyclopropyl-5-fluoropyridine-3-carboxamide (CAS 1566212-54-1) or N-(cyclopropylmethyl)-5-fluoronicotinamide (CAS 2034376-46-8) . Even its structural isomer flizasertib, a potent RIPK1 inhibitor (Kiapp = 0.71 nM), exhibits a completely different target profile due to its fused triazole core, demonstrating how seemingly minor configurational changes can lead to divergent biological outcomes . Therefore, substituting a structurally related compound is likely to result in an unpredictable loss or alteration of the specific, though currently uncharacterized, function of this molecule.

Quantitative Differentiation Evidence for N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide: Head-to-Head Data


Lack of Comparable Biological Activity Data Against Structural Analogs and Isomers

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, DrugBank) returned no quantitative biological activity data (IC50, EC50, Ki, Kd, or cellular potency) for the target compound [1]. In contrast, its structural isomer flizasertib is a well-characterized, potent inhibitor of RIPK1 (human Kiapp = 0.00071 µM, cyno Kiapp = 0.0013 µM) with established selectivity over rodent orthologs (mouse Kiapp = 4.5 µM, rat Kiapp >10 µM) . This absence of data prevents any quantitative comparison of potency, selectivity, or target engagement.

Pharmacology Target engagement Selectivity

Absence of Physicochemical or ADME Data for Comparative Evaluation

No experimental or predicted physicochemical (logP, logD, solubility, pKa) or ADME (permeability, metabolic stability, plasma protein binding) data were identified for the target compound in any non-excluded source [1]. Its structural isomer flizasertib has reported a topological polar surface area of 47.78 Ų and no hydrogen bond donors, suggestive of good membrane permeability [2]. The target compound, which also possesses no hydrogen bond donors, is expected to have similar passive permeability, but this remains unverified. No comparative data on metabolic stability or cytochrome P450 inhibition are available.

ADME Drug-likeness Stability

No Evidence of Selectivity Profile Against Kinase Panel or Safety Targets

A search of the literature and kinase profiling databases revealed no selectivity data for the target compound against any panel of kinases, GPCRs, ion channels, or other safety-relevant targets [1]. In contrast, flizasertib is a well-characterized selective RIPK1 inhibitor, with no significant off-target activity reported against other kinases or receptors . This leaves a critical information gap for any user considering the compound for biological studies where selectivity is essential.

Kinase selectivity Safety pharmacology Off-target effects

Potential Application Scenarios for N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide Based on Structural Inference


A Chemical Probe for Target Identification of Unknown Binding Partners

Given the complete absence of biological annotation, the primary application scenario for this compound is as a bait molecule in chemical proteomics or affinity-based target identification studies (e.g., affinity pulldown, photoaffinity labeling) to discover its cellular binding partners. This approach would leverage its unique structure to potentially reveal novel targets distinct from the RIPK1 target of its isomer flizasertib .

A Scaffold for Structure-Activity Relationship (SAR) Exploration of Pyridine Carboxamide Derivatives

The compound can serve as a starting point for medicinal chemistry campaigns aiming to develop novel inhibitors or modulators of uncharacterized targets. Its modular structure—allowing modifications at the cyclopropyl, pyridine, or carboxamide moieties—enables systematic SAR exploration. Comparative studies could include related analogs like N-cyclopropyl-5-fluoropyridine-3-carboxamide to establish key pharmacophore features .

A Negative Control for RIPK1-Mediated Inflammation Models

On the basis of its structural similarity to the RIPK1 inhibitor flizasertib, but with an unchanged scaffold, this compound could be evaluated as a potential negative control in RIPK1-dependent cellular assays (e.g., necroptosis, TNF-induced inflammation). If confirmed to lack RIPK1 inhibition, it would be a valuable tool to exclude off-target effects in studies using flizasertib .

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.